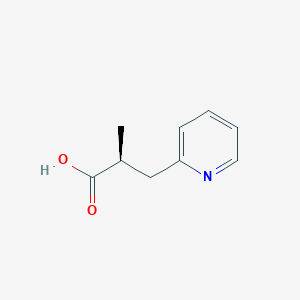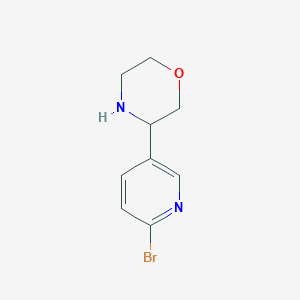
3-(6-Bromopyridin-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(6-Bromopyridin-3-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The InChI code for “3-(6-Bromopyridin-3-yl)morpholine” is 1S/C9H11BrN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . This code provides a unique representation of the molecular structure.
Physical And Chemical Properties Analysis
“3-(6-Bromopyridin-3-yl)morpholine” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Potent Antimicrobials : The compound 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which shares a structural similarity with 3-(6-Bromopyridin-3-yl)morpholine, is used for synthesizing antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine. An efficient nine-step synthesis strategy, involving bromination and dehydration with cyclization, was pivotal for achieving a yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).
C–H Bond Arylations : A phosphine-free palladium catalytic system demonstrated high activity for C–H bond activation/arylation with 6-substituted 2-bromopyridines, including bromo, CF3, CH3, CHO, or morpholine substituents. This research highlights the role of the substituent at the C6 position in reactivity, offering a versatile synthetic approach to various 2-(hetero)arylpyridines (Hagui et al., 2016).
Synthesis of Quinolines : New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized via Buchwald–Hartwig amination. These compounds, starting from 6-bromoquinoline precursors, showed potential for biomolecular binding due to their interaction with ct-DNA, indicating applications in drug design (Bonacorso et al., 2018).
Biological Applications
Antimicrobial and Anti-Inflammatory Agents : Cyclodidepsipeptides like 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione demonstrated inhibitory activity against xanthine oxidase and significant suppression of the nuclear factor of κB (NF-κB) activation, suggesting potential in treating gout and inflammatory conditions (Šmelcerović et al., 2013).
Analgesic and Ulcerogenic Activity : Novel pyrimidine derivatives synthesized from 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one showed significant analgesic activity. Some compounds were evaluated for their potential as analgesic agents devoid of ulcerogenic effects (Chaudhary et al., 2012).
Antimicrobial Activities of Azole Nucleus Derivatives : 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide and its derivatives displayed antimicrobial activity against certain strains like M. smegmatis and fungi like C. albicans and S. cerevisiae. Some compounds also showed potential as enzyme inhibitors (Bektaş et al., 2012).
Phototherapy and Imaging
- Cancer Phototherapy : A smart near-infrared (NIR) photosensitizer with morpholine on the aza-BODIPY core was developed for dual-modal imaging-guided synergistic photodynamic/photothermal therapy, showing enhanced cancer theranostic performance in the tumor microenvironment (Tang et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
特性
IUPAC Name |
3-(6-bromopyridin-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-13-4-3-11-8/h1-2,5,8,11H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTHREWRDFQBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromopyridin-3-yl)morpholine | |
CAS RN |
1270409-96-5 |
Source


|
| Record name | 3-(6-bromopyridin-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-4-(3-fluorobenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2434823.png)
![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2434825.png)
![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)
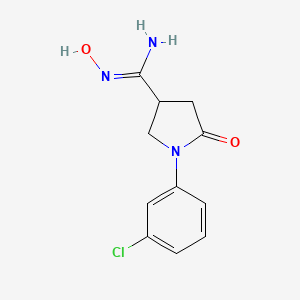
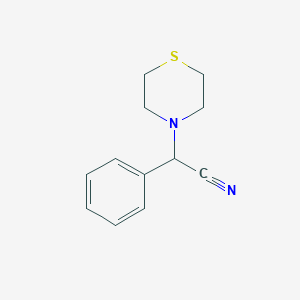
![2-[3-(Benzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2434831.png)
![3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid](/img/structure/B2434832.png)
![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)
![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434836.png)

![3-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2434840.png)
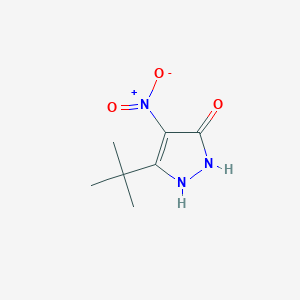
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)
